REACTION_CXSMILES
|
[CH:1]1([C:4](=[O:18])[CH:5]([NH:12][C:13](=O)[CH2:14][O:15][CH3:16])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.O=P(Cl)(Cl)Cl.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:1]1([C:4]2[O:18][C:13]([CH2:14][O:15][CH3:16])=[N:12][C:5]=2[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH2:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C(CC(=O)OCC)NC(COC)=O)=O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
The resulting solution was slowly poured in portions
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark-brown liquid, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc:Hexane 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(N=C(O1)COC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |